

Technical Guide: 2-Fluoro-6-methylphenyl Acetate

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Compound of Interest

Compound Name: 2-Fluoro-6-methylphenyl acetate

CAS No.: 443-34-5

Cat. No.: B12084703

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CAS: 443-34-5 | Formula: C

H

FO

| Mol. Weight: 168.17 g/mol

Executive Summary & Chemical Identity

2-Fluoro-6-methylphenyl acetate is the ester derivative of 2-fluoro-6-methylphenol. In medicinal chemistry and organic synthesis, it serves primarily as a stabilized precursor and a regiochemical blocking agent.

Critical Distinction: Researchers must distinguish this compound from Methyl 2-(2-fluoro-6-methylphenyl)acetate. The target compound (CAS 443-34-5) is an ester of a phenol (Ar-OAc), whereas the latter is a methyl ester of a phenylacetic acid (Ar-CH

-COOMe). Confusing these two is a common error in database searching due to nomenclature similarities.

Chemical Structure & Properties

The molecule features a benzene ring substituted with an acetate group, a fluorine atom at the ortho position (2-position), and a methyl group at the other ortho position (6-position). This 2,6-disubstitution pattern creates a sterically crowded environment around the ester linkage, influencing its hydrolysis rates and reactivity.

Property	Data	Note
IUPAC Name	(2-Fluoro-6-methylphenyl) acetate	
Synonyms	2-Acetoxy-3-fluorotoluene; Acetic acid 2-fluoro-6-methylphenyl ester	
Physical State	Colorless to pale yellow liquid/low-melting solid	Dependent on purity
Boiling Point	~215–220 °C (Predicted)	@ 760 mmHg
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water	Hydrolyzes slowly in water
Stability	Stable under anhydrous conditions	Moisture sensitive (hydrolysis)

Synthetic Methodology

The synthesis of **2-Fluoro-6-methylphenyl acetate** is typically achieved via the acetylation of 2-fluoro-6-methylphenol. Due to the steric hindrance provided by the 2-fluoro and 6-methyl groups, standard acetylation conditions (acetic anhydride) are often accelerated with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).

Protocol: Acetylation of 2-Fluoro-6-methylphenol

Objective: Synthesis of CAS 443-34-5 from parent phenol.

Reagents:

- 2-Fluoro-6-methylphenol (1.0 equiv)
- Acetic Anhydride (1.2 equiv)
- Triethylamine (1.5 equiv) or Pyridine (solvent/base)
- DMAP (0.05 equiv - Catalyst)
- Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

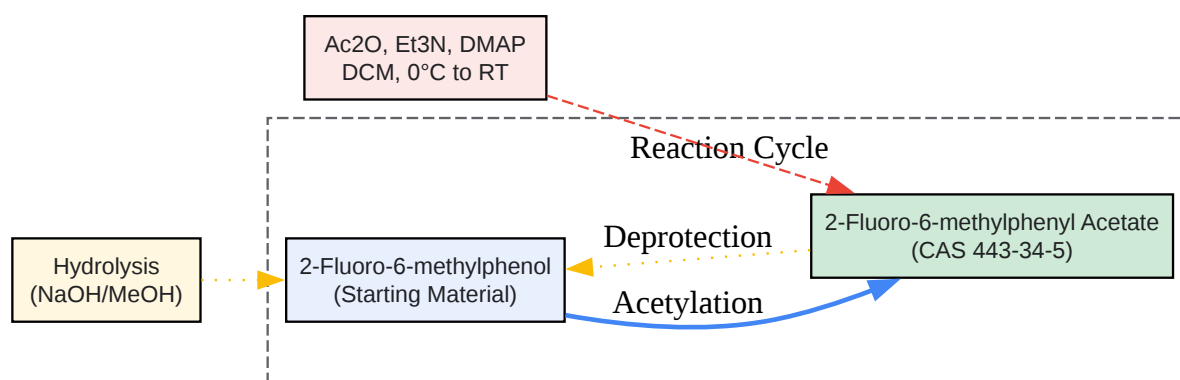
- Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-fluoro-6-methylphenol in anhydrous DCM (0.5 M concentration).
- Base Addition: Add Triethylamine (Et N) followed by the catalytic amount of DMAP. Cool the solution to 0 °C using an ice bath.
- Acetylation: Dropwise add Acetic Anhydride over 15 minutes. The exotherm should be controlled.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (SiO₂, 10% EtOAc/Hexanes). The phenol spot (lower R_f) should disappear, replaced by the acetate (higher R_f).
- Work-up: Quench with saturated NH₄Cl solution. Extract the aqueous layer with DCM (3x). Wash combined organics with 1M HCl (to remove amine), saturated NaHCO₃, and brine.
- Purification: Dry over Na₂SO₄

SO

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).[1]

Workflow Visualization

The following diagram illustrates the synthesis and potential downstream hydrolysis.



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Figure 1: Synthetic cycle showing the acetylation of the phenol to the acetate and the reversible hydrolysis pathway.

Applications in Drug Discovery & Synthesis

The utility of CAS 443-34-5 extends beyond being a simple derivative. It is a strategic intermediate in the design of bioactive scaffolds.

Phenol Protection & Purification

The 2-fluoro-6-methyl phenol motif is prone to oxidation (forming quinones) and can be difficult to handle as a free phenol.

- Purification: The acetate ester is often more lipophilic and crystallizable than the free phenol, allowing for easier purification of the "2-F-6-Me" core during multi-step synthesis.

- **Storage:** The acetate protects the phenolic oxygen from air oxidation, serving as a "shelf-stable" equivalent of the phenol.

Fries Rearrangement Substrate

A classic application of phenol acetates is the Fries Rearrangement. Treatment of CAS 443-34-5 with a Lewis acid (e.g., AlCl₃)

can migrate the acetyl group to the para position (since both ortho positions are blocked by F and Me).

- **Product:** 4'-Hydroxy-3'-fluoro-5'-methylacetophenone.
- **Significance:** This generates a highly functionalized aromatic ketone core useful for building kinase inhibitors where the ketone serves as a handle for further heterocycle formation.

Electronic & Steric Modulation

In medicinal chemistry, the "2-fluoro-6-methyl" substitution pattern is a privileged motif.

- **Metabolic Stability:** The fluorine atom blocks metabolic hydroxylation at the 2-position and electronically deactivates the ring.
- **Conformational Lock:** The 6-methyl group provides steric bulk that can force the phenyl ring into an orthogonal conformation relative to the rest of the drug molecule (atropisomerism potential).

Safety & Handling Protocol

Hazard Class: Irritant / Potential Corrosive (upon hydrolysis).

Hazard	Description	Mitigation
Hydrolysis	Releases Acetic Acid and 2-Fluoro-6-methylphenol in moist air/tissue.	Store under inert gas (Ar/N ₂).
Skin Contact	Phenolic component is corrosive and can cause chemical burns.	Wear nitrile gloves and lab coat.
Inhalation	Vapor may cause respiratory irritation.	Handle only in a fume hood.

Self-Validating Safety Check: Before scaling up, perform a small-scale hydrolysis test: Mix a drop of the acetate with 1M NaOH. Acidify and check for the characteristic phenolic odor (medicinal/tarry) to confirm the presence of the active phenol and the lability of the ester.

References

- PubChem.**2-Fluoro-6-methylphenyl acetate** (Compound). National Library of Medicine. [\[Link\]](#)
- Organic Syntheses.General Procedure for Acetylation of Hindered Phenols. Org. Synth. Coll. Vol. 3, p. 452. [\[Link\]](#)

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Sources

- [1. orgsyn.org](https://orgsyn.org) [orgsyn.org]
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